molecular formula C6H7ClO B1316782 Cyclopent-3-ene-1-carbonyl chloride CAS No. 3744-80-7

Cyclopent-3-ene-1-carbonyl chloride

Cat. No. B1316782
CAS RN: 3744-80-7
M. Wt: 130.57 g/mol
InChI Key: PNNPWJAWAATBJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclopent-3-ene-1-carbonyl chloride is a chemical compound with the CAS Number: 3744-80-7 . It has a molecular weight of 130.57 . The IUPAC name for this compound is cyclopent-3-ene-1-carbonyl chloride .


Synthesis Analysis

A selective synthesis of multifunctionalized cyclopent-3-ene-1-carboxamides has been reported . The process involves a triethylamine promoted cycloaddition reaction of phenacylmalononitriles and o-hydroxychalcones in ethanol at room temperature .


Molecular Structure Analysis

The InChI code for Cyclopent-3-ene-1-carbonyl chloride is 1S/C6H7ClO/c7-6(8)5-3-1-2-4-5/h1-2,5H,3-4H2 . This code provides a specific representation of the molecular structure of the compound.


Chemical Reactions Analysis

Cyclopent-3-ene-1-carbonyl chloride may react with metals to produce hydrogen, a highly flammable and explosive gas . Heating may cause expansion or decomposition leading to violent rupture of containers .


Physical And Chemical Properties Analysis

Cyclopent-3-ene-1-carbonyl chloride has a molecular weight of 130.57 .

Scientific Research Applications

Synthesis of Multifunctionalized Cyclopent-3-ene-1-carboxamides

Cyclopent-3-ene-1-carbonyl chloride is used in the selective synthesis of multifunctionalized cyclopent-3-ene-1-carboxamides . The reaction is promoted by triethylamine and involves phenacylmalononitriles and o-hydroxychalcones in ethanol at room temperature . This process yields multifunctionalized cyclopent-3-ene-1-carboxamides with high diastereoselectivity .

Synthesis of 2-Oxabicyclo[2.2.1]heptane Derivatives

In a similar reaction, phenacylmalononitriles and chalcone o-enolates react in ethanol at room temperature to produce functionalized 2-oxabicyclo[2.2.1]heptane derivatives . This reaction also yields products with high diastereoselectivity .

Domino Reaction Mechanism Studies

The compound is used in studies to understand the domino reaction mechanism. The selective formation of different cyclic compounds and the diastereoselectivity of the reaction are explained using this mechanism .

Chemical Analysis

Cyclopent-3-ene-1-carbonyl chloride is used in chemical analysis techniques such as NMR, HPLC, LC-MS, and UPLC . These techniques help in understanding the structure and properties of the compound .

Safety Studies

The compound is used in safety studies to understand its effects and the necessary precautions needed during handling . For instance, it has been found that acute or short-term repeated exposures to strong acids may cause airway problems due to laryngeal edema and inhalation exposure .

Chemical Synthesis

Cyclopent-3-ene-1-carbonyl chloride is used as a starting material or intermediate in the synthesis of other complex organic compounds .

Safety and Hazards

Cyclopent-3-ene-1-carbonyl chloride may be corrosive to metals . It can cause severe skin burns and eye damage, and may cause respiratory irritation . It is recommended to avoid all personal contact, including inhalation, and to use protective clothing when risk of exposure occurs .

properties

IUPAC Name

cyclopent-3-ene-1-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClO/c7-6(8)5-3-1-2-4-5/h1-2,5H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNNPWJAWAATBJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCC1C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20524738
Record name Cyclopent-3-ene-1-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20524738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclopent-3-ene-1-carbonyl chloride

CAS RN

3744-80-7
Record name Cyclopent-3-ene-1-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20524738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cyclopent-3-ene-1-carbonyl chloride
Reactant of Route 2
Cyclopent-3-ene-1-carbonyl chloride
Reactant of Route 3
Reactant of Route 3
Cyclopent-3-ene-1-carbonyl chloride
Reactant of Route 4
Cyclopent-3-ene-1-carbonyl chloride
Reactant of Route 5
Reactant of Route 5
Cyclopent-3-ene-1-carbonyl chloride
Reactant of Route 6
Cyclopent-3-ene-1-carbonyl chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.